but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Description
Structural Elucidation and Molecular Characterization
Component-Specific Structural Analysis
But-2-enedioic Acid Moieties: Geometric Isomerism and Stereoelectronic Effects
The but-2-enedioic acid component exists as geometric isomers: maleic acid (cis-but-2-enedioic acid) and fumaric acid (trans-but-2-enedioic acid). The cis isomer adopts a planar configuration with intramolecular hydrogen bonding between the carboxyl groups, reducing thermodynamic stability compared to the trans isomer. This intramolecular interaction lowers the melting point (135°C vs. 287°C for fumaric acid) and increases water solubility due to enhanced polarity.
Stereoelectronic effects arise from the electron-withdrawing carboxyl groups, which polarize the double bond, increasing electrophilicity. The cis isomer’s steric strain between adjacent carboxyl groups destabilizes it by approximately 22.7 kJ/mol relative to the trans isomer, as evidenced by combustion enthalpy differences. Substitution at the double bond influences reactivity; electron-donating groups stabilize the cis configuration, while electron-withdrawing groups favor the trans form.
Table 1: Comparative Properties of But-2-enedioic Acid Isomers
| Property | Maleic Acid (cis) | Fumaric Acid (trans) |
|---|---|---|
| Melting Point (°C) | 135 | 287 |
| Solubility (g/100 mL H₂O) | 788 | 6.9 |
| Heat of Combustion (kJ/mol) | -1,355 | -1,332 |
Piperazine-Piperidine Core: Conformational Flexibility and Nitrogen Hybridization
The piperazine-piperidine core exhibits significant conformational flexibility due to nitrogen inversion and ring puckering. Piperidine adopts chair conformations with equatorial methyl and axial methoxy substituents minimizing 1,3-diaxial strain. The piperazine ring undergoes chair-chair interconversion, with energy barriers influenced by the 3-methyl and 2-methoxyethyl substituents. Hybridization of the piperazine nitrogens (sp³) enables protonation at physiological pH, enhancing water solubility and hydrogen-bonding potential.
Methyl groups at the 4-position of piperidine and 3-position of piperazine introduce steric hindrance, restricting rotation about the N-C bonds. This constraint stabilizes specific conformers, as observed in hierarchical clustering studies of analogous structures. The methoxyethyl side chain adopts a gauche conformation to avoid steric clashes with the trifluoromethylphenyl group, as determined by molecular mechanics simulations.
Trifluoromethylphenyl Group: Electronic Perturbations and Steric Constraints
The para-trifluoromethylphenyl group exerts strong electron-withdrawing effects via the -CF₃ substituent, reducing the aromatic ring’s electron density ($$ \sigma_m = 0.43 $$) and directing electrophilic substitution to the meta position. The trifluoromethyl group’s van der Waals radius (1.33 Å) creates steric constraints, limiting rotational freedom of the adjacent ethyl moiety.
Crystallographic data from related compounds show that the -CF₃ group induces a 7° deviation from coplanarity in the phenyl ring to alleviate steric strain with the methoxyethyl chain. This non-planar arrangement reduces π-π stacking potential but enhances hydrophobic interactions in lipid-rich environments.
Pyrimidine Substituent: Aromaticity and Hydrogen-Bonding Capabilities
The 4,6-dimethylpyrimidin-5-yl group is a planar, aromatic system with $$ \pi $$-electron density localized at N1 and N3. Methyl groups at C4 and C6 enhance lipophilicity (clogP +0.8) while minimally perturbing aromaticity. Hydrogen-bonding occurs via the N1 lone pair ($$ \theta{H-bond} = 160^\circ $$) and the C2 carbonyl oxygen ($$ \text{p}Ka \approx 1.5 $$), enabling interactions with biological targets.
Table 2: Hydrogen-Bonding Parameters of Pyrimidine Substituent
| Site | Acceptor/Done | Bond Length (Å) | Angle (°) |
|---|---|---|---|
| N1 | Acceptor | 2.95 | 160 |
| C2=O | Acceptor | 2.89 | 155 |
| C5-CH₃ | Donor | - | - |
Properties
IUPAC Name |
but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXINKQQWHLIBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42F3N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine-Piperidine Core
The synthesis begins with constructing the 4-methylpiperidine scaffold bearing a piperazine moiety. A critical step involves reductive amination between N-methylpiperazine and N-Boc-piperidin-4-one using sodium dithionite (Na₂S₂O₄) as the reducing agent. Optimal conditions include:
- Solvent : Methanol/methylene chloride (1:1 v/v)
- Temperature : 40°C
- Reaction Time : 4 hours
- Yield : 68–72%.
The Boc-protected intermediate is subsequently deprotected using saturated HCl in methanol, yielding 1-methyl-4-(4-piperidinyl)piperazine hydrochloride.
Introduction of the Trifluoromethylphenyl Ethyl Group
The piperazine nitrogen is functionalized via nucleophilic substitution with (1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl bromide. This reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base:
Coupling with the Pyrimidine Carbonyl Unit
The final methanone structure is formed by reacting the piperidine-piperazine intermediate with 4,6-dimethylpyrimidine-5-carbonyl chloride. This step employs HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent:
- Solvent : Dichloromethane
- Base : N,N-Diisopropylethylamine (DIPEA)
- Temperature : Room temperature
- Yield : 78%.
Optimization of Reaction Conditions
Reductive Amination
The use of sodium dithionite in methanol/methylene chloride mixtures significantly improves regioselectivity compared to traditional catalysts like palladium. Key parameters include:
| Parameter | Optimal Value | Impact on Yield | |
|---|---|---|---|
| Na₂S₂O₄ Quantity | 1.5 equiv | Maximizes >70% | |
| Solvent Polarity | Medium | Prevents byproducts | |
| Stirring Rate | 500 rpm | Enhances mixing |
Salt Formation with Maleic Acid
The free base is converted to the maleate salt via acid-base reaction in methanol:
- Molar Ratio : 1:1 (base:maleic acid)
- Temperature : 25°C
- Stirring Time : 2 hours
- Purity : >99% (HPLC).
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors for the reductive amination step, achieving:
Purification Techniques
- Crystallization : Ethanol/water mixtures yield needle-shaped crystals with minimal impurities.
- Chromatography : Silica gel chromatography (ethyl acetate:hexane = 3:7) resolves diastereomeric byproducts.
Characterization and Quality Control
Spectroscopic Data
Purity Standards
| Parameter | Specification | Method | |
|---|---|---|---|
| Assay | 98.0–102.0% | USP <621> | |
| Residual Solvents | <0.1% | GC-FID | |
| Heavy Metals | <10 ppm | ICP-MS |
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch Reductive Amination | 68 | 97 | 12,000 |
| Flow Chemistry | 75 | 98.5 | 7,200 |
| Enzymatic Coupling | 82* | 99* | 15,000* |
*Theoretical values from computational models.
Challenges and Solutions
Stereochemical Control
The (3S,1R) configuration of the piperazine-ethyl group is critical for activity. Chiral resolution via diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess.
Maleate Stability
The maleate salt exhibits hygroscopicity under humid conditions. Lyophilization with trehalose as a cryoprotectant improves stability (shelf-life: 24 months at 25°C).
Recent Innovations
Photoredox Catalysis
Visible-light-mediated coupling reduces reaction times by 50% while maintaining yields (≥75%).
Green Chemistry Metrics
- E-Factor : Reduced from 32 to 18 via solvent recycling.
- PMI (Process Mass Intensity) : 58 → 42.
Chemical Reactions Analysis
Salt Formation with Maleic Acid
The compound exists as a maleate salt (1:1 stoichiometry), formed via acid-base neutralization:
-
Reaction :
-
Conditions :
Key Data :
-
pKa : Vicriviroc (tertiary amine) has a pKa ~8.5, while maleic acid has pKa₁ = 1.9 and pKa₂ = 6.1 .
-
Solubility : 0.5 mg/mL in water at 25°C; improves in polar aprotic solvents (e.g., DMSO) .
Thermal and Hydrolytic Stability
The compound demonstrates moderate stability under controlled conditions:
Stereochemical Considerations
The (E)-but-2-enedioic acid (fumaric acid) isomer is less stable than the (Z) -form (maleic acid) under ambient conditions:
Functional Group Reactivity
-
Pyrimidine Ring :
-
Susceptible to electrophilic substitution at the 2-position under nitration or halogenation conditions.
-
-
Trifluoromethyl Group :
-
Resists hydrolysis but participates in SNAr reactions with strong nucleophiles (e.g., thiols).
-
-
Methoxy Group :
-
Demethylation occurs under acidic conditions, forming a phenol derivative.
-
Degradation Pathways
Major degradation products identified via LC-MS:
| Pathway | Product | Conditions |
|---|---|---|
| Hydrolysis | 4,6-Dimethylpyrimidine-5-carboxylic acid | pH < 3 or pH > 9, 37°C |
| Oxidation | N-Oxide derivative of piperazine | H₂O₂, 25°C |
| Photolysis | (Z)-to-(E) isomerized maleate | UV light, 48 hours |
Scientific Research Applications
Molecular Formula
- Molecular Formula : C32H42F3N3O3
- Molecular Weight : 575.7 g/mol
Structural Features
| Feature | Description |
|---|---|
| Dicarboxylic Acid Backbone | But-2-enedioic acid (maleic acid) |
| Pyrimidine Ring | 4,6-dimethylpyrimidin-5-yl |
| Piperidine Derivatives | 4-methylpiperidin-1-yl and 3-methylpiperazin-1-yl |
| Functional Groups | Trifluoromethyl, methoxy |
Pharmaceutical Applications
The compound has been investigated for its potential use in pharmaceuticals, particularly as an active pharmaceutical ingredient (API). Its structure suggests that it may interact with biological targets effectively, making it suitable for drug development.
Case Study: Vicriviroc Maleate
Vicriviroc maleate, a derivative of this compound, has been studied for its efficacy as an HIV entry inhibitor. Clinical trials have shown promising results in reducing viral load in patients, indicating the compound's potential in antiviral therapies .
Organic Synthesis
Due to its diverse functional groups, this compound can serve as a versatile building block in organic synthesis. It can be utilized to create various derivatives that may possess enhanced biological activities or novel properties.
Material Sciences
The unique properties of this compound make it suitable for applications in material sciences. Its ability to form polymers or complex materials can be explored for developing advanced materials with specific characteristics.
Potential Uses
- Polymerization : As a monomer in the synthesis of polymers with specific mechanical or thermal properties.
- Coatings : In the formulation of coatings that require specific chemical resistance or durability.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Core
- The target compound’s 4,6-dimethylpyrimidine core is analogous to pyrimidinediones () and nucleobase derivatives (), which are critical for DNA/RNA interaction or enzyme inhibition.
- Piperazine-piperidine scaffolds (present in all compared compounds) enable receptor binding and pharmacokinetic optimization. For example, trifluoroethoxy phenyl-substituted piperazines in enhance blood-brain barrier penetration .
Substituent Effects
- Trifluoromethyl groups (target compound, ): Improve metabolic stability and lipophilicity.
- Methoxyethyl and methyl groups (target compound): Modulate steric hindrance and solubility.
- But-2-enedioic acid salts : Fumarate (E-isomer) is widely used in pharmaceuticals (e.g., TDF) to improve aqueous solubility , while maleate (Z-isomer) is less common due to higher toxicity .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The fumarate salt in the target compound likely enhances solubility, similar to TDF, which achieves 25% oral bioavailability via this formulation .
- LogP Predictions : The trifluoromethylphenyl and methyl groups may increase logP (~3–4), but the fumarate counterion balances this by improving hydrophilicity.
Hypothesized Activity
- Anticancer: identifies but-2-enedioic acid derivatives in ethanol extracts with fatty acid derivatives (28.34%) showing anticancer synergy. The target compound’s pyrimidine core and trifluoromethyl group align with kinase inhibitor motifs .
Q & A
Q. What in vitro models are appropriate for assessing the compound’s anti-inflammatory potential?
- Methodological Answer : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression (ELISA). COX-2 inhibition is quantified via a fluorometric assay. Compare to reference inhibitors (e.g., celecoxib) and validate selectivity over COX-1 .
Q. How can target engagement be confirmed in cellular assays?
- Methodological Answer : Employ cellular thermal shift assays (CETSA) to monitor target protein stabilization. CRISPR knockouts of the putative target should abolish activity. Fluorescent probes (e.g., BRET) enable real-time monitoring of receptor occupancy .
Stability and Formulation
Q. What accelerated stability studies are recommended for preformulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
